molecular formula C9H15BrN2O3 B1282504 tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate CAS No. 109770-82-3

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate

Cat. No.: B1282504
CAS No.: 109770-82-3
M. Wt: 279.13 g/mol
InChI Key: AHAHZEKELWWMSJ-UHFFFAOYSA-N
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Mechanism of Action

    Target of action

    Isoxazole, a five-membered heterocyclic pharmacophore, is widely used as a crucial moiety in drug discovery research . The specific targets of this compound would depend on the particular functional groups present in the molecule.

    Mode of action

    The mode of action would depend on the specific biological targets of the compound. Isoxazoles can interact with various biological targets based on their chemical diversity .

    Biochemical pathways

    Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . The specific biochemical pathways affected by this compound would depend on its biological targets.

    Action environment

    Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound’s stability might be affected by storage conditions .

Preparation Methods

The synthesis of tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-bromo-4,5-dihydroisoxazole. One common method includes the use of metal catalysts such as copper (I) or ruthenium (II) for the (3 + 2) cycloaddition reaction . The reaction conditions often involve mild basic conditions, such as the use of sodium bicarbonate at ambient temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the bromine atom to other functional groups.

    Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide . The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Comparison with Similar Compounds

tert-Butyl ((3-bromo-4,5-dihydroisoxazol-5-yl)methyl)carbamate can be compared with other similar compounds, such as:

    This compound: Similar in structure but with different substituents on the isoxazole ring.

    tert-Butyl ((3-chloro-4,5-dihydroisoxazol-5-yl)methyl)carbamate: Contains a chlorine atom instead of a bromine atom.

    tert-Butyl ((3-fluoro-4,5-dihydroisoxazol-5-yl)methyl)carbamate: Contains a fluorine atom instead of a bromine atom.

These compounds share similar core structures but differ in their substituents, leading to variations in their chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-[(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O3/c1-9(2,3)14-8(13)11-5-6-4-7(10)12-15-6/h6H,4-5H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHAHZEKELWWMSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(=NO1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20545620
Record name tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109770-82-3
Record name tert-Butyl [(3-bromo-4,5-dihydro-1,2-oxazol-5-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20545620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of N-tert-butoxycarbonyl allyl amine, 20 gm, in 700 ml of ethyl acetate and containing 65 gm of NaHCO3 and 50 ml of water, was added portion-wise 80 gm of dibromoformaldoxime at room temperature with vigorous stirring. After completion of the reaction, the organic portion was washed with water (2×100 ml), 100 ml each of 5% NaHCO3, brine and dried over anh. MgSO4 and concentrated to give an oil. Purification by chromatography on silica gel gave the desired product as an oil which solidified on standing. IR(KBr): 3322, 2988, 1680, 1529 cm-1. 1H NMR (80 MHz, CDCl3): delta 1.45 (s, 9H, t-butyl), 2.8-3.5 (m, 4H, CH2CHO, CH2N), 4.6-5.1 (broad s, superimposed on a multiplet, 2H, NH, CHO).
Quantity
0 (± 1) mol
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reactant
Reaction Step One
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
700 mL
Type
solvent
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step Two

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